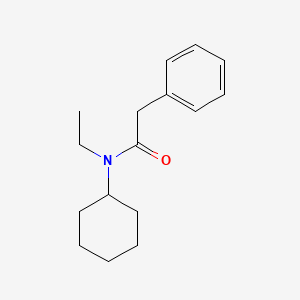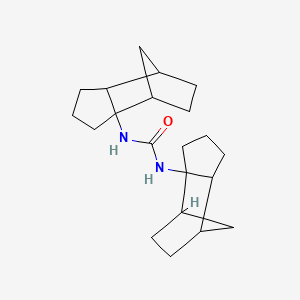
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two piperidine groups and a prop-2-en-1-yloxy group attached to the triazine ring
準備方法
The synthesis of 2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride, piperidine, and allyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Synthetic Route:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.
化学反応の分析
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
科学的研究の応用
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may have applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. It may be explored as a candidate for the treatment of various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of 2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.
類似化合物との比較
2,4-BIS(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE can be compared with other similar compounds, such as:
2,4,6-TRIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: This compound has three piperidine groups attached to the triazine ring, making it structurally similar but with different chemical properties.
2,4-BIS(MORPHOLIN-4-YL)-6-(PROP-2-EN-1-YLOXY)-1,3,5-TRIAZINE: This compound contains morpholine groups instead of piperidine groups, leading to variations in reactivity and applications.
2,4-BIS(PIPERIDIN-1-YL)-6-(METHOXY)-1,3,5-TRIAZINE:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
特性
IUPAC Name |
2,4-di(piperidin-1-yl)-6-prop-2-enoxy-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-13-22-16-18-14(20-9-5-3-6-10-20)17-15(19-16)21-11-7-4-8-12-21/h2H,1,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDUSPQPFSBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)

![7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)



![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5917705.png)

![6-ETHYL-2-[(IMINO{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)AMINO]-4-METHYLQUINAZOLINE](/img/structure/B5917708.png)
![(5Z)-5-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5917715.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B5917744.png)
![N1,N1-DIETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
